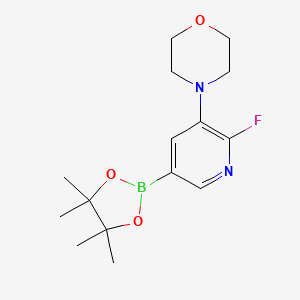
4-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine is a compound that combines the structural features of a fluorinated pyridine ring and a morpholine ring with a boronic acid ester group. This unique structure makes it an important intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine typically involves a multi-step process. One common method is a two-step substitution reaction. In the first step, 4-bromo-2-fluoroaniline is reacted with triethylamine, nickel chloride, and borane in 1,4-dioxane under nitrogen protection at 90°C. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often involve rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and complex organic molecules used in pharmaceuticals and agrochemicals.
科学的研究の応用
4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. Additionally, the fluorine atom enhances the compound’s binding affinity to its targets due to its strong electronegativity .
類似化合物との比較
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a fluorine atom.
Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate: Contains a carbamate group and a chloro substituent.
Uniqueness
The uniqueness of 4-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]morpholine lies in its combination of a fluorinated pyridine ring, a morpholine ring, and a boronic acid ester group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H22BFN2O3 |
|---|---|
分子量 |
308.16 g/mol |
IUPAC名 |
4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(13(17)18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |
InChIキー |
MEPPIQRUMRNJEW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















